![molecular formula C24H25ClN2O3S B2670701 6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-18-6](/img/structure/B2670701.png)

6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

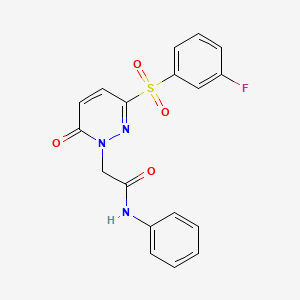

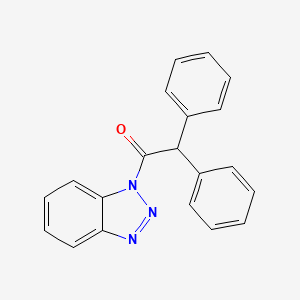

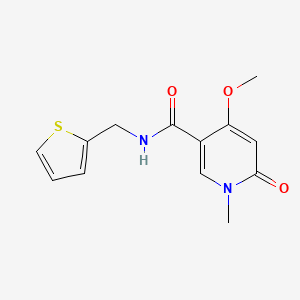

The compound “6-Chloro-4-[(4-isobutylphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of nitrogen-containing heterocycle. Attached to this backbone are several other groups: a chloro group, an isobutylphenylsulfonyl group, and a pyrrolidin-1-ylcarbonyl group .

Molecular Structure Analysis

The structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinoline and pyrrolidine rings are both aromatic and would contribute to the compound’s stability. The chloro, isobutylphenylsulfonyl, and pyrrolidin-1-ylcarbonyl groups would all add to the compound’s complexity and could potentially influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the aromatic rings and the sulfonyl group could potentially increase its polarity, influencing its solubility in different solvents .Scientific Research Applications

Electrophilic Substitution in Pyrroloquinoxalines

Research on pyrroloquinoxalines, compounds related to the quinoline core structure of interest, reveals smooth electrophilic substitution reactions. Chlorination and sulphonation of these compounds have been studied, with chlorination yielding primarily 1-chloro-pyrroloquinoxalines. Sulphonation apparently occurs exclusively at specific positions, providing insights into the reactivity and potential modifications of the quinoline derivatives for various applications in organic synthesis (Cheeseman & Tuck, 1967).

Novel Pyridine and Quinoline Derivatives Synthesis

A single-step conversion of various amides to corresponding pyridine and quinoline derivatives has been described, highlighting the versatility of quinoline structures in synthesizing complex heterocyclic compounds. This method's compatibility with sensitive substrates and a variety of functional groups underscores the adaptability and utility of quinoline derivatives in designing novel pharmaceuticals and materials (Movassaghi et al., 2007).

Antagonists for Cognitive Disorders Treatment

The design and synthesis of novel 1H-pyrrolo[3,2-c]quinoline based 5-HT6 receptor antagonists indicate the potential application of quinoline derivatives in treating cognitive disorders associated with Alzheimer's disease. This research highlights the therapeutic potential of quinoline derivatives as procognitive agents, with specific compounds showing promise in reversing memory deficits and displaying anxiolytic and antidepressant-like effects (Grychowska et al., 2016).

Antimicrobial Applications

Quinoline clubbed with sulfonamide moiety synthesized compounds have shown significant antimicrobial activity, demonstrating the potential of quinoline derivatives as antimicrobial agents. The synthesis and evaluation of these compounds underscore the quinoline structure's capacity to be modified for targeted antimicrobial properties (2019).

Future Directions

Properties

IUPAC Name |

[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S/c1-16(2)13-17-5-8-19(9-6-17)31(29,30)23-20-14-18(25)7-10-22(20)26-15-21(23)24(28)27-11-3-4-12-27/h5-10,14-16H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMTYJGQANWUHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(2-methoxyphenoxy)propyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2670626.png)

![N-[(4-Methylsulfinylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670631.png)

![(2S)-N-[[4-(4-Cyclopentylbutanoyl)morpholin-3-yl]methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2670633.png)

![N-(cyclopropylmethyl)-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2670634.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2670638.png)